molecular formula C15H14O4 B1204503 3-Hydroxy-beta-lapachone CAS No. 15297-98-0

3-Hydroxy-beta-lapachone

Cat. No. B1204503
CAS RN: 15297-98-0
M. Wt: 258.27 g/mol
InChI Key: MFHPSBRWDZUZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-beta-lapachone is an organooxygen compound and an organic heterotricyclic compound.
3-Hydroxy-beta-lapachone is a natural product found in Stenocarpus salignus with data available.

Scientific Research Applications

Analytical Methods in Biological Fluids

3-Hydroxy-beta-lapachone has been analyzed in biological fluids using high-performance liquid chromatography (HPLC). A study by Glen et al. (1997) developed a reversed-phase HPLC method for quantitating both beta-lapachone and 3-hydroxy-beta-lapachone in human plasma samples. This method offered high sensitivity and clean separation, allowing for precise measurement of these compounds in biological studies.

Anticancer Applications

Several studies have explored the anticancer potential of 3-Hydroxy-beta-lapachone. Dong et al. (2009) examined its effectiveness in prostate cancer therapy, using polymer implants for direct tumor implantation, demonstrating significant tumor growth inhibition in prostate cancer cell lines and animal models (Dong et al., 2009). Lee et al. (2005) found that beta-lapachone induced apoptosis and inhibited telomerase activity in human prostate carcinoma cells, offering insights into its molecular mechanisms of anti-cancer activity (Lee et al., 2005).

Microbial Transformation

The microbial transformation of beta-lapachone to its glycosides by Cunninghamella elegans has been studied by Paludo et al. (2013). This research provides a better understanding of human metabolism of beta-lapachone and explores its therapeutic efficacy (Paludo et al., 2013).

Drug Delivery and Formulation

Wang et al. (2006) focused on improving the delivery of beta-lapachone through polymer millirods. They investigated the use of inclusion complexes with cyclodextrins to control release kinetics, highlighting a method to tailor beta-lapachone release for intratumoral drug delivery (Wang et al., 2006).

Topoisomerase I Inhibition

Beta-lapachone has been identified as a novel DNA topoisomerase I inhibitor. A study by Li et al. (1993) found that beta-lapachone inhibits the catalytic activity of topoisomerase I, suggesting a mechanism of action distinct from other inhibitors like camptothecin (Li et al., 1993).

properties

CAS RN

15297-98-0

Product Name

3-Hydroxy-beta-lapachone

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione

InChI

InChI=1S/C15H14O4/c1-15(2)11(16)7-10-13(18)12(17)8-5-3-4-6-9(8)14(10)19-15/h3-6,11,16H,7H2,1-2H3

InChI Key

MFHPSBRWDZUZHF-UHFFFAOYSA-N

SMILES

CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)O)C

synonyms

3-hydroxy-beta-lapachone
3-hydroxylapachone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-beta-lapachone
Reactant of Route 2
3-Hydroxy-beta-lapachone
Reactant of Route 3
3-Hydroxy-beta-lapachone
Reactant of Route 4
3-Hydroxy-beta-lapachone
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-beta-lapachone
Reactant of Route 6
3-Hydroxy-beta-lapachone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.